

AZD5462: A Novel Therapeutic Candidate for Heart Failure - A Technical Guide

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Compound of Interest

Compound Name: AZD5462

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Abstract

AZD5462 is a first-in-class, orally bioavailable, selective allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). Developed by AstraZeneca, this small molecule is currently under investigation as a potential groundbreaking therapy for heart failure. By mimicking the actions of the endogenous hormone relaxin (H2), **AZD5462** offers a promising approach to address the complex pathophysiology of heart failure through its potential vasodilatory, anti-fibrotic, and cardioprotective effects. This technical guide provides a comprehensive overview of the preclinical and early clinical data on **AZD5462**, including its mechanism of action, key experimental data, and detailed methodologies.

Introduction

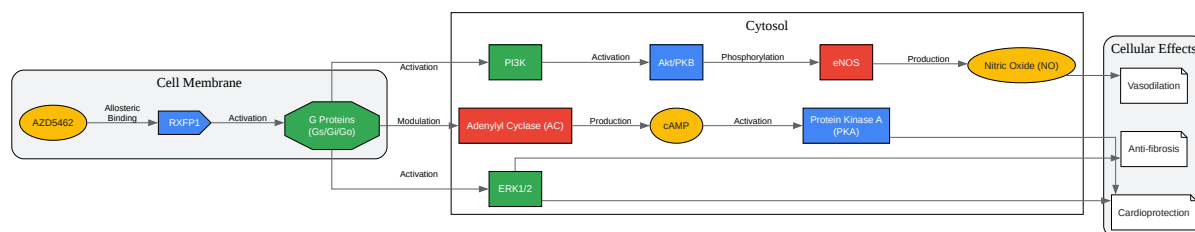
Heart failure remains a leading cause of morbidity and mortality worldwide, with a significant unmet medical need for novel therapies that can improve cardiac function and patient outcomes. **AZD5462** emerges as a promising therapeutic agent by targeting the RXFP1, a G-protein coupled receptor. Activation of RXFP1 by its natural ligand, relaxin, is known to mediate beneficial cardiovascular effects, including systemic and renal vasodilation, increased cardiac output, and anti-inflammatory and anti-fibrotic properties.[1] As a small molecule agonist, **AZD5462** offers the potential for chronic oral administration, a significant advantage over recombinant relaxin peptides that require parenteral administration.[2]

Mechanism of Action

AZD5462 acts as a pharmacological mimetic of relaxin H2 signaling at the RXFP1 receptor.[3] [4] It is an allosteric agonist, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand binds. This binding event modulates the receptor's conformation, leading to the activation of downstream signaling pathways. Assessment of RXFP1-dependent cell signaling has demonstrated that **AZD5462** activates a panel of downstream pathways highly similar to that of relaxin H2.[3] Notably, it does not appear to modulate relaxin H2-mediated cAMP second messenger responsiveness, suggesting a degree of biased agonism that may have therapeutic implications.[3]

Signaling Pathway

The activation of RXFP1 by **AZD5462** is believed to initiate a cascade of intracellular events. The diagram below illustrates the key signaling pathways associated with RXFP1 activation.



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RXFP1 Signaling Pathway Activated by **AZD5462**.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **AZD5462**.

Table 1: In Vitro Activity of AZD5462

Cell Line	Species	Assay	pEC50	Reference
CHO	Human	cAMP	7.7	
HEK-293	Human	cAMP	7.4	
HEK-293	Cynomolgus Monkey	cAMP	7.4	
CHO	Rat	cAMP	5.29	

Table 2: In Vivo Pharmacokinetics of AZD5462

Species	Route	Dose (mg/kg)	Clearance (mL/min/kg)	Volume of Distribution (L/kg)	Cmax (μM/L)	T1/2 (hours)	Oral Bioavailability (%)	Reference
Rat	IV	2	24	0.98	-	1.2	-	
Rat	Oral	1	-	-	0.23	2.9	58	
Cynomolgus Monkey	IV	2	9.1	0.56	-	4.7	-	
Cynomolgus Monkey	Oral	5	-	-	0.94	7.2	12	

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

In Vitro cAMP Assay

- Objective: To determine the potency of **AZD5462** in activating RXFP1 in various cell lines.

- Cell Lines: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK-293) cells stably expressing human, cynomolgus monkey, or rat RXFP1.
- Methodology:
 - Cells are seeded into 384-well plates and cultured to near confluency.
 - The culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - **AZD5462** is serially diluted and added to the wells.
 - The plates are incubated for a specified period (e.g., 30 minutes) at 37°C.
 - Cell lysis and detection reagents are added. The level of intracellular cAMP is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
 - Data are normalized to a positive control (e.g., forskolin) and a vehicle control. The pEC50 values are calculated from the concentration-response curves.

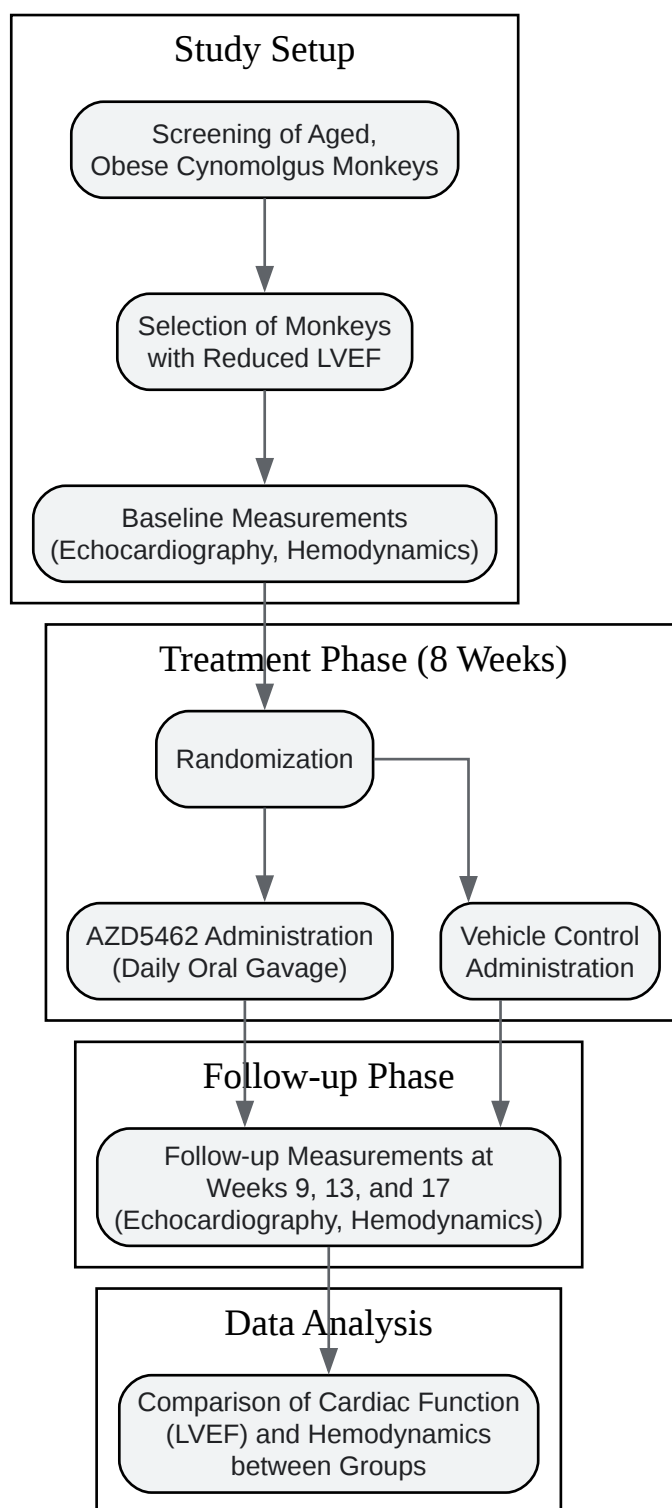
In Vivo Pharmacokinetic Studies

- Objective: To determine the pharmacokinetic profile of **AZD5462** in rats and cynomolgus monkeys.
- Animal Models: Male Sprague-Dawley rats and male cynomolgus monkeys.
- Methodology:
 - Intravenous (IV) Administration: A single bolus dose of **AZD5462** (e.g., 2 mg/kg) is administered intravenously. Blood samples are collected at various time points post-dose.
 - Oral (PO) Administration: A single oral gavage dose of **AZD5462** (e.g., 1 mg/kg in rats, 5 mg/kg in monkeys) is administered. Blood samples are collected at various time points post-dose.
 - Sample Processing: Plasma is separated from the blood samples by centrifugation.

- Bioanalysis: The concentration of **AZD5462** in plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
- Data Analysis: Pharmacokinetic parameters (Clearance, Volume of Distribution, C_{max}, T_{1/2}, and Oral Bioavailability) are calculated using non-compartmental analysis.

Cynomolgus Monkey Model of Heart Failure with Reduced Ejection Fraction (HFrEF)

- Objective: To evaluate the therapeutic efficacy of **AZD5462** in a translational model of heart failure.
- Animal Model: Aged, obese cynomolgus monkeys with naturally occurring HFrEF.
- Methodology:
 - Animal Selection: Monkeys are screened for cardiac dysfunction, and those with reduced left ventricular ejection fraction (LVEF) are selected for the study.
 - Treatment: Animals are treated with **AZD5462** or a vehicle control daily for a specified duration (e.g., 8 weeks).
 - Echocardiography: Cardiac function, including LVEF, is assessed by transthoracic echocardiography at baseline and at multiple time points during and after the treatment period (e.g., weeks 9, 13, and 17).[\[3\]](#)
 - Hemodynamic Monitoring: Heart rate and mean arterial blood pressure are monitored to assess the cardiovascular safety profile of the compound.[\[3\]](#)
 - Data Analysis: Changes in LVEF and other cardiac parameters are compared between the **AZD5462**-treated and vehicle control groups.



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Experimental Workflow for the Cynomolgus Monkey HFrEF Study.

Clinical Development

AZD5462 has successfully completed Phase I clinical trials in healthy volunteers, where it was found to be well-tolerated.[3] A Phase IIb, randomized, double-blind, placebo-controlled, multi-center, dose-ranging study (LUMINARA) is currently underway to evaluate the efficacy, safety, and pharmacokinetics of **AZD5462** in patients with chronic heart failure. Another Phase Ib study (AURORA) is investigating the safety and pharmacokinetics of **AZD5462** on top of dapagliflozin in heart failure patients with moderate renal impairment.[5]

Conclusion

AZD5462 represents a novel and promising approach for the treatment of heart failure. Its unique mechanism of action as a selective oral allosteric agonist of RXFP1, combined with a favorable preclinical profile, supports its continued clinical development. The ongoing Phase IIb trial will be crucial in determining the therapeutic potential of this first-in-class molecule in patients with chronic heart failure. The findings from these studies could pave the way for a new therapeutic option that addresses the underlying pathophysiology of this debilitating disease.

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